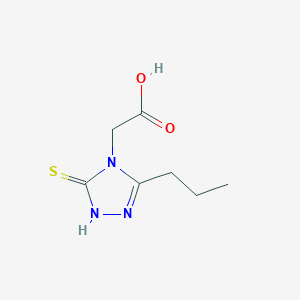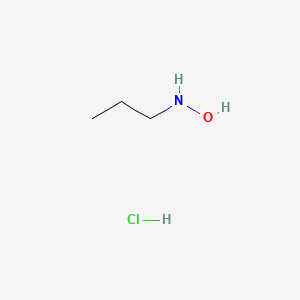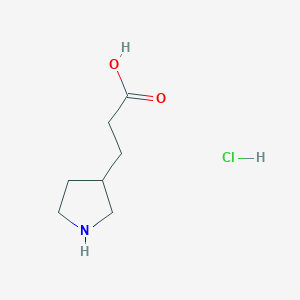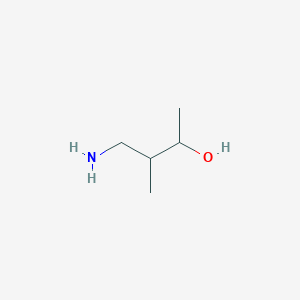
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid
描述
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound has a molecular formula of C7H11N3O2S and a molecular weight of 201.25 g/mol . The triazole ring is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research .
作用机制
Keep in mind that this information is based on existing knowledge, and new findings may emerge in the future . If you have any additional questions or need further clarification, feel free to ask! 😊
准备方法
The synthesis of 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide with propyl isothiocyanate, followed by the reaction with chloroacetic acid . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
化学反应分析
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the sulfanyl group in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The triazole ring can also participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents . These reactions are typically carried out under mild conditions to prevent the decomposition of the triazole ring.
科学研究应用
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, compounds containing the 1,2,4-triazole ring have been shown to exhibit significant antibacterial, antifungal, and antiviral activities . This makes this compound a potential candidate for the development of new antimicrobial agents. Additionally, the compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory conditions .
相似化合物的比较
2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid can be compared with other similar compounds containing the 1,2,4-triazole ring. Some of these compounds include 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 3-(4-fluorobenzylsulfanyl)-4H-1,2,4-triazole . While these compounds share the triazole ring, they differ in their substituents, which can significantly affect their biological activities and chemical properties . The presence of the propyl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications .
属性
IUPAC Name |
2-(3-propyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-5-8-9-7(13)10(5)4-6(11)12/h2-4H2,1H3,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKLBQBIIALMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180974 | |
| Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853723-94-1 | |
| Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853723-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B3387832.png)
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid](/img/structure/B3387838.png)

![2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B3387845.png)

![2-chloro-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B3387869.png)
![2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B3387880.png)

![2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387887.png)


![2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B3387906.png)

